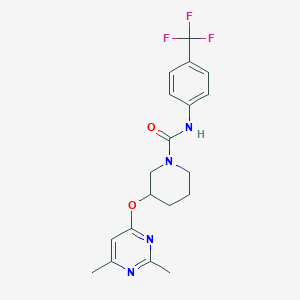

![molecular formula C12H16N2O B2483533 2,2-二甲基-1-(5H-吡咯并[3,4-b]吡啶-6(7H)-基)丙酮 CAS No. 2034367-28-5](/img/structure/B2483533.png)

2,2-二甲基-1-(5H-吡咯并[3,4-b]吡啶-6(7H)-基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a chemical compound with complex molecular structure and potential chemical applications. Its molecular structure features a pyrrolopyridine core, which is a notable structure in many biologically active compounds.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes. For instance, a study by Șahin et al. (2010) discussed the synthesis of a similar compound, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, which was characterized using various spectral studies (Șahin et al., 2010). Another relevant example is the work by M. Wijtmans et al. (2004), who reported on the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, highlighting a general synthetic strategy involving a low-temperature aryl bromide-to-alcohol conversion (M. Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by NMR, FTIR, and X-ray diffraction methods. For example, the research by Șahin et al. (2010) utilized these techniques to confirm the structural properties of their synthesized compound, observing intermolecular hydrogen bonds that contribute to crystal stabilization (Șahin et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving pyrrolopyridine derivatives can be diverse. Goto et al. (1991) synthesized various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, demonstrating the reactivity of the 7-hydroxy derivatives with nucleophiles (Goto et al., 1991). The study by R. Zaki et al. (2017) on the synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate further illustrates the chemical reactivity of such compounds (R. Zaki et al., 2017).

Physical Properties Analysis

The physical properties of these compounds can be gleaned from their synthesis and characterization studies. For instance, the study by Șahin et al. (2010) provides insights into the physical characteristics of a similar compound through its crystallographic data (Șahin et al., 2010).

Chemical Properties Analysis

Chemical properties such as stability, reactivity, and potential antioxidant properties can be assessed through experimental studies. The work by M. Wijtmans et al. (2004) on the antioxidant properties of pyridinol derivatives is an example of this kind of analysis (M. Wijtmans et al., 2004).

科学研究应用

结构多样性库的生成

类似于2,2-二甲基-1-(5H-吡咯并[3,4-b]吡啶-6(7H)-基)丙酮的化合物已被用作烷基化和环闭合反应的起始物质,以生成结构多样性库。例如,从乙酰硫代苯乙烯衍生的某些酮式曼尼希碱已促进了硫代氨基甲酸酯、硫醚和各种NH-唑烷的生成,通过N-烷基化展示了这些化合物在合成化学中的多功能性 (Roman, 2013)。

来自吡咯衍生物的导电聚合物

对衍生的双(吡咯-2-基)芳烃进行的研究,这些芳烃与查询化合物的吡咯组分相关,展示了它们在创造低氧化电位单体用于电化学聚合中的用途。这导致了具有稳定电学性能的导电聚合物,突显了吡咯衍生物在电子材料和器件中的潜力 (Sotzing et al., 1996)。

吡咯衍生物的合成和表征

研究还集中在吡咯衍生物的合成和详细表征上,包括它们的分子结构、电子性质和潜在生物活性。这些调查不仅有助于我们理解吡咯类似物的化学和物理性质,还探索了它们在药物化学和材料科学中的潜在应用 (Srikanth et al., 2020)。

催化和有机合成

已合成吡咯啉-2-酮衍生物,用于各种催化和有机合成应用,展示了这些化合物在促进化学反应中的适应性。通过亲核取代制备1,5-二取代吡咯啉-2-酮,典型地展示了它们在创造新型有机化合物中的实用性 (Katritzky et al., 2000)。

氧化环化-羧酰化

取代的γ-氧代炔的氧化环化-羧酰化,导致类似四氢呋喃和二氧杂环己烷衍生物的合成,突显了吡咯和吡啶衍生物在创造复杂杂环结构中的潜力。这一研究领域对于在有机化学中开发新的合成方法至关重要 (Bacchi et al., 2005)。

作用机制

Target of Action

Similar compounds have been reported to exhibit potential analgesic and sedative activity .

Mode of Action

It is suggested that the compound might interact with its targets to induce changes that result in analgesic and sedative effects .

Biochemical Pathways

Based on the reported analgesic and sedative effects, it can be inferred that the compound may influence pathways related to pain perception and sedation .

Result of Action

It has been reported that similar compounds have potential analgesic and sedative effects .

未来方向

The future directions for research on “2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one” would depend on its potential applications. Given the biological activities exhibited by related pyrrolopyridines, this compound could potentially be explored for use in pharmaceuticals or other bioactive applications .

属性

IUPAC Name |

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-12(2,3)11(15)14-7-9-5-4-6-13-10(9)8-14/h4-6H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKWDNCALRLJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CC2=C(C1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2483452.png)

![4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2483455.png)

![7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2483459.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2483461.png)

![3-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2483462.png)

![N-(3,4-difluorophenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2483463.png)

![3,5-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2483468.png)

![3-(2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2483470.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone](/img/structure/B2483473.png)